molecular formula C7H8BNO3 B1398900 [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid CAS No. 179942-51-9

[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid

Numéro de catalogue: B1398900
Numéro CAS: 179942-51-9
Poids moléculaire: 164.96 g/mol
Clé InChI: BHSGANPJSINVBL-UITAMQMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-[(E)-Hydroxyiminomethyl]phenyl]boronic acid (CAS 179942-51-9) is a high-purity chemical building block valued in scientific research for its unique dual functionality, combining a boronic acid group with an (E)-configured oxime. The boronic acid moiety enables its primary application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules and biaryl compounds . Concurrently, the planar (E)-oxime group, stabilized by resonance with the aromatic ring, introduces a rigid molecular geometry and provides a site for hydrogen bonding and molecular recognition . This combination makes the reagent particularly useful in supramolecular chemistry, where it can be employed in the development of sensors for saccharides and other diol-containing analytes, as the boronic acid group forms reversible covalent complexes with them . The para-substitution pattern on the phenyl ring offers distinct electronic and steric properties compared to its meta- and ortho-substituted analogues, influencing its reactivity, binding affinity, and physical characteristics in research applications . This compound must be stored under an inert atmosphere at 2-8°C to maintain stability . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Propriétés

Numéro CAS

179942-51-9

Formule moléculaire

C7H8BNO3

Poids moléculaire

164.96 g/mol

Nom IUPAC

[4-[(Z)-hydroxyiminomethyl]phenyl]boronic acid

InChI

InChI=1S/C7H8BNO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,10-12H/b9-5-

Clé InChI

BHSGANPJSINVBL-UITAMQMPSA-N

SMILES

B(C1=CC=C(C=C1)C=NO)(O)O

SMILES isomérique

B(C1=CC=C(C=C1)/C=N\O)(O)O

SMILES canonique

B(C1=CC=C(C=C1)C=NO)(O)O

Origine du produit

United States

Méthodes De Préparation

Reaction Conditions & Yields

Method Reagents Conditions Yield (%) References
Grignard + Boric Acid Ester Bromophenol + Mg + boric acid ester THF, −10°C to room temp 58-68% ,
Boron Ester + N-butyllithium Bromophenol + n-BuLi + boric acid ester THF, −78°C ~60%

Note: The use of n-butyllithium with boric acid esters in a one-pot process has been reported to improve yields and streamline synthesis.

Protection Group Removal and Hydrolysis

Post-boronization, the protected phenolic groups are deprotected via hydrolysis or hydrogenolysis:

  • Hydrolysis with dilute hydrochloric acid (pH 3–4) or aqueous acid cleaves silyl or MOM groups, releasing the free phenol.
  • Hydrogenolysis over palladium catalysts under hydrogen atmosphere can also be employed, especially for benzyl protections.

This step yields [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid , with reported yields around 60–70%.

Specific Synthetic Routes and Variations

Route A: Direct Boronization of Bromophenol Derivatives

  • Starting from 4-bromophenol , protection with TBDMS or MOM.
  • Formation of Grignard reagent in THF.
  • Reaction with trimethyl borate at low temperature.
  • Hydrolysis to free boronic acid.

Yields: Approximately 68% for 4-hydroxyphenylboronic acid, as reported in.

Route B: Nucleophilic Substitution with Boron Esters and Lithium Reagents

  • Use of n-butyllithium to exchange lithium with bromide on bromophenol, forming aryllithium intermediates.
  • Reaction with boric acid esters.
  • Hydrolysis yields the boronic acid.

Yields: Around 60%, with process stability suitable for industrial scale.

Route C: One-Pot Boronization

  • Combining bromophenol, n-butyllithium, and boric acid ester in a single vessel.
  • Hydrolysis or hydrogenolysis post-reaction.
  • Simplifies process and reduces costs.

Research Data and Comparative Analysis

Preparation Method Raw Material Protecting Group Boron Source Key Conditions Yield (%) Remarks
Grignard + Boric Ester Bromophenol TBDMS/MOM Trimethyl borate THF, low temp 68 Suitable for large-scale synthesis
Lithium Exchange Bromophenol TBDMS Boric acid ester + n-BuLi THF, −78°C 60 High reactivity, requires inert atmosphere
One-Pot Method Bromophenol TBDMS Boric acid ester THF, room temp 60-70 Industrially scalable, stable process

Notes on Industrial Feasibility and Process Stability

  • The use of cheap and readily available protecting groups (TBDMS, MOM) facilitates removal during hydrolysis.
  • One-pot reactions involving boric acid esters and lithium reagents are advantageous for scale-up due to fewer purification steps.
  • The process stability has been demonstrated at scales of dozens of kilograms, with yields around 60–68%, making it suitable for pharmaceutical applications.

Summary of Key Findings

  • The most effective and industrially feasible method involves bromophenol derivatives protected with TBDMS or MOM groups , followed by Grignard formation and reaction with boric acid esters .
  • Hydrolysis or hydrogenolysis efficiently removes protecting groups, yielding high-purity This compound .
  • Alternative methods employing n-butyllithium offer higher reactivity and process simplicity but require stringent inert conditions.
  • The choice of protecting groups and boron reagents significantly influences yield, purity, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Applications De Recherche Scientifique

Organic Synthesis

Boronic acids are pivotal in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. The presence of the hydroxyimino group in 4-[(E)-hydroxyiminomethyl]phenylboronic acid enhances its reactivity and selectivity in coupling reactions. This compound can be utilized to create complex organic molecules with precision, which is essential in the development of pharmaceuticals and materials science .

Biochemical Sensors

The ability of boronic acids to selectively bind diols makes them suitable for the development of biosensors. 4-[(E)-hydroxyiminomethyl]phenylboronic acid can be functionalized onto sensor surfaces to detect carbohydrates and glycoproteins. This application is particularly relevant in medical diagnostics, where monitoring glucose levels or detecting specific biomarkers is critical .

Drug Development

In medicinal chemistry, boronic acids are being explored as inhibitors for various enzymes, including proteases and glycosidases. The incorporation of the hydroxyimino group may enhance the binding affinity and specificity of these compounds towards target enzymes, potentially leading to the development of novel therapeutic agents for diseases such as cancer and diabetes .

Material Science

The reversible nature of boronic acid interactions allows for their use in creating smart materials that respond to environmental stimuli. For example, polymers incorporating 4-[(E)-hydroxyiminomethyl]phenylboronic acid can be designed to release drugs in response to changes in pH or glucose levels, offering innovative solutions for controlled drug delivery systems .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisSuzuki-Miyaura coupling reactions
Biochemical SensorsDetection of carbohydrates and glycoproteins
Drug DevelopmentInhibition of glycosidases and proteases
Material ScienceSmart drug delivery systems

Case Study 1: Biosensor Development

A study demonstrated the use of phenylboronic acid derivatives, including 4-[(E)-hydroxyiminomethyl]phenylboronic acid, for the immobilization of antibodies on sensor electrodes. This approach allowed for the sensitive detection of glycoproteins in human serum samples, showcasing its potential for clinical diagnostics .

Case Study 2: Drug Interaction Studies

Research involving molecular docking studies indicated that boronic acid derivatives could stabilize insulin molecules by forming reversible covalent bonds with specific amino acids. This interaction suggests a pathway for developing insulin analogs with improved pharmacokinetic profiles .

Case Study 3: Polymer Design

A novel polymer was synthesized using 4-[(E)-hydroxyiminomethyl]phenylboronic acid that exhibited selective binding properties towards glycoproteins. This polymer was tested for its efficiency in isolating glycopeptides from biological samples, demonstrating its utility in proteomics research .

Mécanisme D'action

The mechanism of action of [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The boronic acid moiety interacts with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the detection of specific analytes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acid Derivatives

2.1 Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Substituent(s) Functional Groups Key Applications/Activities
[4-[(E)-Hydroxyiminomethyl]phenyl]boronic acid Boronic acid, (E)-oxime -B(OH)₂, -CH=N-OH Hypothetical: Chelation, enzyme inhibition
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl, boronic acid -B(OH)₂, -OH Antiproliferative (IC₅₀: 0.1969 µM)
Phenanthren-9-yl boronic acid Phenanthrenyl, boronic acid -B(OH)₂, polyaromatic Antiproliferative (IC₅₀: 0.2251 µM)
1-Amido-2-triazolylethaneboronic acid Triazole, boronic acid -B(OH)₂, triazole β-lactamase inhibition (improved MICs)
[4-(Methylthio)phenyl]boronic acid Methylthio, boronic acid -B(OH)₂, -S-CH₃ Conductance modulation, oxidative coupling
Boronic acid-containing cis-stilbenes Stilbene, boronic acid -B(OH)₂, ethylene linker Tubulin polymerization inhibition (IC₅₀: 21–22 µM)
2.3 Physicochemical Properties
  • Solubility :

    • Bulky substituents (e.g., phenanthrenyl) reduce solubility due to hydrophobic interactions, as seen in compounds 2 and 3 . The oxime group’s polarity may mitigate this, though empirical data are needed.
    • 4-(Methylthio)phenyl boronic acid demonstrates solubility sufficient for conductance studies in aqueous media .
  • Stability :

    • Boronic acids with electron-withdrawing groups (e.g., oximes) may exhibit enhanced stability under physiological conditions. However, oximes can hydrolyze under acidic/basic conditions, requiring formulation optimization.

Activité Biologique

[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development, particularly for anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics:

  • IUPAC Name : 4-[(E)-hydroxyiminomethyl]phenylboronic acid
  • Molecular Formula : C13_{13}H14_{14}BNO2_2
  • Molecular Weight : 233.07 g/mol

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is a key feature in its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Proteasome Inhibition : Similar to bortezomib, a well-known proteasome inhibitor, this compound may disrupt protein degradation pathways essential for cancer cell survival .
  • Cell Cycle Arrest : Research indicates that it can induce G1 phase cell cycle arrest in certain cancer cell lines, leading to reduced cell proliferation .

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been evaluated against several strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Bacillus cereus1464 µg/mL

These results suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its interactions at the molecular level:

  • Reversible Binding : The boronic acid group can form reversible covalent bonds with diols present in biomolecules, affecting their function and stability.
  • Targeting Proteins : It may selectively target proteins involved in cell signaling pathways associated with cancer progression and bacterial resistance.

Case Studies and Research Findings

Several case studies have documented the efficacy of boronic acids in clinical settings:

  • A study examined the combination of this compound with existing chemotherapeutics. Results showed enhanced efficacy against resistant cancer cell lines when used in conjunction with standard treatments .
  • Another investigation focused on its use in treating bacterial infections resistant to conventional antibiotics. The compound demonstrated synergistic effects when combined with other antimicrobial agents, reducing the required dosage and minimizing side effects .

Q & A

Q. What are the optimal synthetic routes for [4-[(E)-hydroxyiminomethyl]phenyl]boronic acid?

The compound can be synthesized via condensation reactions. For example, reacting a boronic acid precursor (e.g., 4-formylphenylboronic acid) with hydroxylamine under acidic or thermal conditions. A specific protocol involves heating the precursor with hydroxylamine hydrochloride in methanol, followed by purification via recrystallization or column chromatography . Key steps include maintaining anhydrous conditions to avoid boroxine formation and monitoring reaction progress via TLC or NMR .

Q. How can the purity and structure of this compound be validated?

  • 1H/13C NMR : Look for characteristic peaks: the imine proton (δ ~8–9 ppm) and boronic acid protons (δ ~6–8 ppm, broad). The E-configuration of the imine group can be confirmed via coupling constants (e.g., J = 12–16 Hz for trans protons) .
  • HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to confirm molecular ion peaks .
  • Elemental Analysis : Validate boron content via ICP-MS or colorimetric assays .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Moisture Sensitivity : Store at −20°C under argon. Boronic acids readily form boroxines in anhydrous conditions; confirm stability via periodic NMR checks .
  • Photostability : The (E)-imine group may isomerize under UV light. Use amber vials and minimize exposure to direct light .

Advanced Research Questions

Q. How does the (E)-hydroxyiminomethyl group influence reactivity in cross-coupling reactions?

The imine group acts as a directing group, enhancing regioselectivity in Suzuki-Miyaura couplings. For example, in palladium-catalyzed reactions with aryl halides, the boronic acid moiety participates in transmetalation, while the imine stabilizes intermediates via coordination to the metal center. Optimize using Pd(OAc)₂ (2.5 mol%), SPhos ligand, and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. Can this compound be used to design enzyme inhibitors?

Yes. The boronic acid group binds to active-site serine/threonine residues in proteases (e.g., HIV-1 protease) via reversible covalent interactions. For Autotaxin inhibition, attach the boronic acid to a pharmacophore (e.g., a thiazolidinedione scaffold) and optimize using IC₅₀ assays (nanomolar potency achievable) . X-ray crystallography reveals hydrogen bonding between the boronic acid and catalytic residues (e.g., B–O distances ~2.2 Å) .

Q. How does the compound interact with diols or sugars in dynamic covalent chemistry?

The boronic acid forms cyclic esters with 1,2- or 1,3-diols (e.g., glucose, catechols). Binding constants (Ka) can be modulated by light: irradiation at 450 nm shifts the equilibrium toward the Z-imine isomer, enhancing diol affinity by 20-fold. Use UV-vis spectroscopy or isothermal titration calorimetry (ITC) to quantify binding .

Q. What strategies mitigate boroxine formation during storage?

  • Add stabilizing agents (e.g., 1–5% triethylamine) to suppress self-condensation.
  • Store as a pinacol ester derivative and regenerate the boronic acid in situ using mild acid (e.g., HCl in THF) .

Methodological Challenges and Solutions

Q. How to resolve conflicting data in catalytic applications?

Discrepancies in reaction yields may arise from trace water or metal impurities. Solutions:

  • Pre-dry solvents over molecular sieves.
  • Use chelating agents (e.g., EDTA) to sequester metal contaminants .
  • Screen ligands (e.g., SPhos vs. XPhos) to optimize transmetalation efficiency .

Q. What computational tools predict the compound’s binding modes?

  • Density Functional Theory (DFT) : Model hydrogen-bonding interactions (e.g., B–OH···O=C) using B3LYP/6-31G(d).
  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., Autotaxin) using AMBER or GROMACS .

Applications in Drug Discovery

Q. How to evaluate its antitumor potential?

  • Tubulin Polymerization Assay : Compare IC₅₀ values with combretastatin A-4 (e.g., 21–22 μM for boronic acid derivatives vs. 2 μM for combretastatin) .
  • Apoptosis Assays : Treat Jurkat cells with 10⁻⁸–10⁻⁶ M compound and measure caspase-3 activation via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.